molecular formula C11H16N4O2 B6268645 2-(morpholin-4-yl)-3H,4H,5H,6H,7H,8H-pyrido[2,3-d]pyrimidin-4-one CAS No. 1410669-05-4

2-(morpholin-4-yl)-3H,4H,5H,6H,7H,8H-pyrido[2,3-d]pyrimidin-4-one

Número de catálogo: B6268645
Número CAS: 1410669-05-4
Peso molecular: 236.3
Clave InChI:
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

The compound “2-(morpholin-4-yl)-3H,4H,5H,6H,7H,8H-pyrido[2,3-d]pyrimidin-4-one” is a type of organic compound known as phenylmorpholines . These are aromatic compounds containing a morpholine ring and a benzene ring linked to each other . It has been used in the synthesis of potential inhibitors of DNA-dependent protein kinase .


Synthesis Analysis

The synthesis of this compound involves a multiple-parallel approach, employing Suzuki cross-coupling methodology . This method is commonly used in the preparation of 8-substituted 2-morpholin-4-yl-quinolin-4-ones .


Molecular Structure Analysis

The molecular formula of this compound is C8H11N3O2 . The average mass is 181.192 Da and the monoisotopic mass is 181.085129 Da .


Chemical Reactions Analysis

This compound has been synthesized as potential inhibitors of DNA-dependent protein kinase . The reaction involves the condensation of DMF–DMA at the methyl group of the acetyl moiety, the cyclization to pyrido [2,3- d ]pyrimidin-5-one accompanied by the elimination of N, N -dimethylpropionamide, N -methylation, and condensation at the methyl group of compound 12 .


Physical And Chemical Properties Analysis

The equilibrium structural geometry, various bonding features, and harmonic vibrational wavenumbers of the title compound have been investigated using DFT-B3LYP function at 6-311++G (d, p) basis set . The analysis of the electron density of HOMO and LUMO gives an idea of the delocalization and the low value of energy gap indicates electron transfer within the molecule .

Mecanismo De Acción

The compound has been genetically linked to Parkinson’s disease (PD) by genome-wide association studies (GWAS). The most common mutation, G2019S, which is relatively rare in the total population, gives rise to increased kinase activity . As such, inhibitors of this compound are potentially useful in the treatment of PD .

Propiedades

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-(morpholin-4-yl)-3H,4H,5H,6H,7H,8H-pyrido[2,3-d]pyrimidin-4-one involves the condensation of 4-morpholin-4-ylpyridine-2,6-dione with 2-chloro-3,4,5,6-tetrahydropyrido[2,3-d]pyrimidine followed by cyclization and deprotection steps.", "Starting Materials": [ "4-morpholin-4-ylpyridine-2,6-dione", "2-chloro-3,4,5,6-tetrahydropyrido[2,3-d]pyrimidine", "Sodium hydride", "Methanol", "Acetic acid", "Hydrochloric acid", "Sodium hydroxide", "Water" ], "Reaction": [ "Step 1: 4-morpholin-4-ylpyridine-2,6-dione is reacted with sodium hydride in methanol to form the corresponding sodium salt.", "Step 2: The sodium salt is then reacted with 2-chloro-3,4,5,6-tetrahydropyrido[2,3-d]pyrimidine in the presence of acetic acid to form the desired intermediate.", "Step 3: The intermediate is then cyclized by treatment with hydrochloric acid to form the pyrido[2,3-d]pyrimidine ring.", "Step 4: The final step involves deprotection of the morpholine group by treatment with sodium hydroxide in water to yield the desired product, 2-(morpholin-4-yl)-3H,4H,5H,6H,7H,8H-pyrido[2,3-d]pyrimidin-4-one." ] }

1410669-05-4

Fórmula molecular

C11H16N4O2

Peso molecular

236.3

Pureza

95

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.